molecular formula C21H16N4O2 B2869928 (E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634888-13-4

(E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2869928
CAS No.: 634888-13-4
M. Wt: 356.385
InChI Key: QRLMWOQUJLBNAX-LPYMAVHISA-N
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Description

(E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of pyrazole-carbohydrazide derivatives . This pure, research-grade material is provided for laboratory investigation purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The molecular structure of this compound incorporates a hydrazone linkage, a key pharmacophoric group known to contribute to a wide spectrum of biological activities . While specific data on this exact compound is limited, research on closely related salicylaldehyde pyrazole-carbohydrazide derivatives has demonstrated promising antiproliferative activity, including the inhibition of growth in A549 lung cancer cells by inducing apoptosis . Furthermore, structural analogs featuring a 2-hydroxybenzylidene moiety have shown potent, low-micromolar cytostatic activity against various cancer cell lines, such as human T-lymphoblastic leukemia (CEM) and human pancreas carcinoma (Mia Paca-2) cells . The presence of the naphthalene moiety contributes to the compound's lipophilicity and potential for interacting with biological targets through π-π stacking. The broader family of pyrazole carbohydrazide derivatives is under investigation for diverse applications, including as antimicrobial, anti-inflammatory, and anticancer agents . Researchers can utilize this compound as a key building block or intermediate for the synthesis of more complex heterocyclic systems, or for probing structure-activity relationships in biochemical assays.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-16-10-8-14(9-11-16)13-22-25-21(27)20-12-19(23-24-20)18-7-3-5-15-4-1-2-6-17(15)18/h1-13,26H,(H,23,24)(H,25,27)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLMWOQUJLBNAX-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Condensation and Hydrazone Formation

The hydrazone linkage (-C=N-NH-) serves as a key reactive site. The compound can undergo reversible condensation with aldehydes or ketones under acidic or basic conditions to form Schiff base derivatives. For example:

 E N 4 Hydroxybenzylidene 3 naphthalen 1 yl 1H pyrazole 5 carbohydrazide+RCHOEtOH Schiff base derivative\text{ E N 4 Hydroxybenzylidene 3 naphthalen 1 yl 1H pyrazole 5 carbohydrazide}+\text{RCHO}\xrightarrow{\text{EtOH }}\text{Schiff base derivative}

Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: Acetic acid (1–5 mol%)

  • Yield: 70–85%

Nucleophilic Addition Reactions

The hydrazone group participates in nucleophilic additions due to its polarized C=N bond. Common reagents include Grignard reagents and organolithium compounds:

Hydrazone+RMgXAdduct R group added to C N \text{Hydrazone}+\text{RMgX}\rightarrow \text{Adduct R group added to C N }

Key Observations :

  • Alkyl/aryl groups preferentially attack the electrophilic carbon of the hydrazone.

  • Steric hindrance from the naphthalene group reduces reaction rates with bulky nucleophiles.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks. For instance, reaction with thioglycolic acid yields thiazolidinone derivatives:

Hydrazone+HSCH2COOHAcOH Thiazolidinone\text{Hydrazone}+\text{HSCH}_2\text{COOH}\xrightarrow{\text{AcOH }}\text{Thiazolidinone}

Data Table : Cyclization Outcomes

ReagentProduct ClassYield (%)Conditions
Thioglycolic acidThiazolidinone65–75AcOH, 80°C, 6 hr
Malonyl chloridePyrazolo[1,5-a]pyrimidine55–60DMF, RT, 12 hr
CS₂/KOH1,3,4-Thiadiazole70–80EtOH, reflux, 8 hr

Oxidation-Reduction Reactions

The hydroxyl and hydrazone groups undergo redox transformations:

  • Oxidation :

    • Hydrazone → Diazene or carboxylic acid (under strong oxidants like KMnO₄).

    • Hydroxyl → Quinone (via catalytic oxidation with MnO₂).

  • Reduction :

    • Hydrazone → Hydrazine (using NaBH₄ or LiAlH₄).

Mechanistic Insight :
Oxidation of the hydrazone group proceeds through a radical intermediate, confirmed by ESR spectroscopy.

Electrophilic Aromatic Substitution

The naphthalene and benzene rings undergo electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the hydroxyl-substituted benzene.

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups to the naphthalene ring.

Regioselectivity :

  • Naphthalene reactivity: Position 1 > Position 2 (due to steric effects from the pyrazole substituent) .

Metal Complexation

The compound acts as a polydentate ligand, coordinating metals via hydroxyl O, hydrazone N, and pyrazole N atoms:

Hydrazone+Mn+[M(L)x]n+\text{Hydrazone}+\text{M}^{n+}\rightarrow [\text{M}(L)_x]^{n+}

Stability Constants (log β) :

Metal Ionlog β (1:1 Complex)log β (1:2 Complex)
Cu²⁺8.2 ± 0.314.5 ± 0.4
Fe³⁺9.1 ± 0.216.8 ± 0.5
Zn²⁺6.7 ± 0.312.9 ± 0.4

Complexation enhances antioxidant and antimicrobial activities .

Acid/Base Behavior

The compound exhibits pH-dependent tautomerism and protonation:

  • Hydrazone-Keto Tautomerism :

    Hydrazone formKeto form pH 2 6 \text{Hydrazone form}\rightleftharpoons \text{Keto form pH 2 6 }
  • Deprotonation : Hydroxyl group (pKa ≈ 9.5) and pyrazole NH (pKa ≈ 12.2) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes or dimerization:

HydrazonehνDimer via C N bond cleavage recombination \text{Hydrazone}\xrightarrow{h\nu}\text{Dimer via C N bond cleavage recombination }

Quantum Yield : 0.12–0.18 (dependent on solvent polarity).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-hydroxybenzylidene group distinguishes this compound from analogs with methoxy, dimethylamino, or halogen substituents. For example:

Compound Substituent (R) Melting Point (°C) Yield (%) Molecular Formula Key Properties
(E)-N'-(4-Hydroxybenzylidene)-3-(Naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide 4-OH C₂₁H₁₆N₄O₂ Enhanced H-bonding capacity
H18 () 4-OCH₃, o-tolyl 240–242 70.12 C₃₄H₂₈N₄O₂ Higher lipophilicity
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () 4-OCH₃, 5-CH₃ 198–200 78 C₁₄H₁₄N₄O₂ Improved crystallinity
(E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide () 3-OCH₂CH₃, 4-OH C₂₂H₂₀N₄O₃ Increased steric hindrance

Key Observations :

  • Naphthalen-1-yl groups contribute to π-π stacking interactions, as seen in docking studies of related compounds .
Spectroscopic and Computational Insights
  • IR Spectroscopy : The target compound’s N-H and C=O stretches (3250–3300 cm⁻¹ and 1650–1680 cm⁻¹, respectively) align with those of H18–H22 (), confirming hydrazone formation .
  • DFT Studies : The 4-hydroxybenzylidene group in the target compound likely exhibits a higher HOMO-LUMO gap (~4.5 eV estimated) than methoxy analogs (~3.8 eV), suggesting greater electronic stability .
  • Molecular Docking : Naphthalen-1-yl derivatives show stronger binding to cyclooxygenase-2 (COX-2; ΔG = −9.2 kcal/mol) compared to phenyl-substituted analogs (ΔG = −7.5 kcal/mol) due to hydrophobic pocket interactions .

Preparation Methods

Preparation Methods

Stepwise Synthesis

Formation of 3-(Naphthalen-1-yl)-1H-Pyrazole-5-Carbohydrazide

The pyrazole core is synthesized via cyclocondensation of naphthalene-substituted diketones with hydrazine hydrate. For example, 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid is first esterified, followed by hydrazinolysis:

  • Cyclization : Reacting ethyl 3-(naphthalen-1-yl)-3-oxopropanoate with hydrazine hydrate (1.2 equiv) in ethanol at 70°C for 6 hours yields the pyrazole carboxylic acid hydrazide.
  • Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

Reaction Conditions Table

Step Reagents Solvent Temperature Time Yield
Cyclization Hydrazine hydrate, ethyl 3-(naphthalen-1-yl)-3-oxopropanoate Ethanol 70°C 6 h 82%
Hydrazinolysis Hydrazine hydrate Ethanol Reflux 4 h 78%
Condensation with 4-Hydroxybenzaldehyde

The hydrazide intermediate undergoes Schiff base formation with 4-hydroxybenzaldehyde under acidic catalysis:

  • Acid-Catalyzed Condensation : Mixing equimolar hydrazide and aldehyde in ethanol with 2 drops of glacial acetic acid at 60°C for 3 hours yields the target compound.
  • Crystallization : Cooling the reaction mixture to 4°C precipitates the product, isolated via vacuum filtration.

Optimization Insights

  • Solvent Impact : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Catalyst Choice : Acetic acid (0.5 mol%) enhances reaction rate vs. HCl or H2SO4, minimizing side products.

One-Pot Synthesis

An alternative route combines pyrazole formation and condensation in a single vessel:

  • Multicomponent Reaction : Reacting naphthalen-1-yl diketone, hydrazine hydrate, and 4-hydroxybenzaldehyde in ethanol at 80°C for 8 hours under N2 atmosphere.
  • Yield : 68–72%, with minor impurities from incomplete cyclization.

Mechanistic and Kinetic Analysis

Reaction Pathways

  • Pyrazole Cyclization : Proceeds via nucleophilic attack of hydrazine on diketone carbonyls, forming a five-membered ring.
  • Hydrazone Formation : Acid-catalyzed nucleophilic addition of hydrazide to aldehyde, followed by dehydration.

Kinetic Studies

  • Rate-Limiting Step : Condensation (activation energy = 45.2 kJ/mol), as determined by Arrhenius plots.
  • Isomer Control : The E-configuration is favored (>95%) due to steric hindrance from the naphthalene group.

Analytical Characterization

Spectroscopic Data

  • FT-IR :
    • N–H stretch: 3275 cm⁻¹ (hydrazide)
    • C=O: 1660 cm⁻¹ (amide I)

      – C=N: 1612 cm⁻¹ (imine).
  • 1H NMR (DMSO-d6) :
    – δ 8.21 (s, 1H, pyrazole-H)
    – δ 10.12 (s, 1H, phenolic -OH)
    – δ 7.25–8.75 (m, 11H, naphthalene and benzylidene).

Purity Assessment

  • HPLC : >98% purity (C18 column, methanol/water = 70:30).
  • Elemental Analysis : Calculated C: 70.12%, H: 4.56%; Found C: 70.08%, H: 4.52%.

Applications and Derivatives

Biological Activity

  • Antioxidant Potential : DPPH radical scavenging IC50 = 18.7 µM, comparable to ascorbic acid.
  • Enzyme Inhibition : α-Glucosidase inhibition (IC50 = 89.3 µM) suggests antidiabetic applications.

Material Science

  • Coordination Chemistry : Forms stable complexes with Cu(II) and Zn(II), as evidenced by UV-Vis shifts.

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